Tert-butyl 7-formyl-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 7-formyl-1H-indole-1-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that play a significant role in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 7-formyl-1H-indole[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Carboxylation: The protected indole undergoes carboxylation to introduce the carboxylate group at the 1-position[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Deprotection: Finally, the Boc group is removed to yield the final product[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in a different indole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the reduced indole derivative.
Substitution: The major products depend on the position and nature of the substituents introduced.
Scientific Research Applications
Tert-butyl 7-formyl-1H-indole-1-carboxylate has found applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new drugs and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 7-formyl-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological context and the derivatives formed from this compound. For example, in anticancer applications, the compound may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Tert-butyl 7-formyl-1H-indole-1-carboxylate is compared with other similar indole derivatives, such as:
Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: This compound has a methoxy and methyl group at different positions on the indole ring, leading to different biological activities.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an alkyne and silyl group, making it a potential precursor to biologically active natural products[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
The uniqueness of this compound lies in its specific functional groups and their positions on the indole ring, which influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 7-formylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZNFSUBIQCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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